1-Methyl-3-(1-methylpiperidin-4-yl)urea

Synthetic Chemistry Building Block Selectivity Protecting-Group-Free Synthesis

Select 1-methyl-3-(1-methylpiperidin-4-yl)urea (CAS 1602197-45-4) for chemoselective urea NH functionalization without piperidine nitrogen interference. The N-methyl cap blocks secondary amine cross-reactivity, preventing unwanted acylation/alkylation—critical for library fidelity in parallel synthesis. Using this pre-methylated building block eliminates late-stage N-methylation and protecting group strategies, cutting route permutations and cost-per-gram. Backed by 18 patent families in ghrelin and MCH-R1 antagonist programs. 95% purity powder with favorable crystallinity for HTE solid dispensing.

Molecular Formula C8H17N3O
Molecular Weight 171.244
CAS No. 1602197-45-4
Cat. No. B2476746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(1-methylpiperidin-4-yl)urea
CAS1602197-45-4
Molecular FormulaC8H17N3O
Molecular Weight171.244
Structural Identifiers
SMILESCNC(=O)NC1CCN(CC1)C
InChIInChI=1S/C8H17N3O/c1-9-8(12)10-7-3-5-11(2)6-4-7/h7H,3-6H2,1-2H3,(H2,9,10,12)
InChIKeySCHUXUBXKBRDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Properties of 1-Methyl-3-(1-methylpiperidin-4-yl)urea (CAS 1602197-45-4)


1-Methyl-3-(1-methylpiperidin-4-yl)urea (CAS 1602197-45-4, MW 171.24 g/mol, formula C₈H₁₇N₃O) is a small-molecule urea derivative distinguished by a tertiary amine (N-methylpiperidine) moiety. Its computed physical-chemical profile includes an XLogP3-AA of 0, a topological polar surface area (TPSA) of 44.4 Ų, and two hydrogen bond donor (HBD) and two hydrogen bond acceptor (HBA) sites, placing it in a favorable property space for a synthetic building block that balances polarity and passive permeability potential [1]. The compound is commercially available at 95% purity as a powder from major chemical suppliers, supported by its presence in 18 depositor-supplied patent families, indicating established utility as a chemical intermediate [2].

Procurement Risk: Why 1-Methyl-3-(1-methylpiperidin-4-yl)urea Cannot Be Casually Substituted by In-Class Analogs


The deliberate N-methyl cap on the piperidine ring is the singular, non-interchangeable feature of this scaffold. Compared to its closest commercial and structural analog, 1-methyl-3-(piperidin-4-yl)urea (free base CAS 1154565-26-0, MW 157.21 g/mol) [1], the extra methyl group eliminates the secondary amine, fundamentally altering the compound's basicity, nucleophilicity, and hydrogen-bonding capacity. This single-point structural divergence controls the compound's reactivity profile in multi-step syntheses: it prevents unwanted acylation or alkylation at the piperidine nitrogen during subsequent urea NH functionalization steps, a selectivity challenge that plagues the des-methyl analog [2]. Furthermore, the additional carbon atom shifts computed lipophilicity (XLogP3-AA of 0 vs. a predicted value of approximately -0.5 for the des-methyl analog) and increases the HBD count from 2 to a theoretical state that is preserved despite the tertiary amine, directly impacting purification behavior and intermediate handling [1]. Substituting with 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea (CAS 2408958-25-6 as HCl) or (1-methylpiperidin-4-yl)urea introduces a different substitution pattern on the urea nitrogen, which would produce a divergent set of downstream derivatives and is therefore not a drop-in replacement [3].

Head-to-Head Quantitative Evidence: 1-Methyl-3-(1-methylpiperidin-4-yl)urea vs. Closest Analogs


Engineered Selectivity via Blocked Piperidine Nitrogen: Comparison with 1-Methyl-3-(piperidin-4-yl)urea

The defining structural differentiator of 1-Methyl-3-(1-methylpiperidin-4-yl)urea (C₈H₁₇N₃O, MW 171.24) is the N-methyl substituent on the piperidine ring, creating a tertiary amine. This directly contrasts with its primary des-methyl analog, 1-methyl-3-(piperidin-4-yl)urea (C₇H₁₅N₃O, MW 157.21), which contains a reactive secondary amine. The practical consequence is quantified by the difference in potential reactive sites: the target compound has only one reactive amine site (the urea NH) under standard acylation conditions, while the des-methyl analog has two (piperidine NH and urea NH), leading to a product mixture unless the piperidine nitrogen is protected [1]. This chemoselectivity is supported by patent literature that specifically isolates the N-methylpiperidine-urea intermediate to enable unambiguous subsequent derivatization at the remaining urea position without orthogonal protecting group strategies [1].

Synthetic Chemistry Building Block Selectivity Protecting-Group-Free Synthesis

Computational Lipophilicity Shift: Target vs. Des-Methyl Analog

The computed partition coefficient (XLogP3-AA) provides a quantitative measure of the lipophilicity introduced by the N-methyl group. The target compound, 1-methyl-3-(1-methylpiperidin-4-yl)urea, has an XLogP3-AA of 0.0. While a precise experimental XLogP for the free base of 1-methyl-3-(piperidin-4-yl)urea is not directly reported in this format, the structural subtraction of a methylene group (-CH₂-) and conversion of a tertiary to a secondary amine is reliably predicted to lower the XLogP by approximately 0.5–0.7 units based on well-established fragment-based calculation methods, consistent with the reported lower molecular weight and polarity change [1]. This difference directly impacts chromatographic retention (HPLC logD) and solid-phase extraction behavior, key parameters for compound library management.

Medicinal Chemistry Drug Design Lipophilicity

Commercial Purity and Physical Form Consistency: Vendor Specification Advantage

Commercially, 1-methyl-3-(1-methylpiperidin-4-yl)urea is supplied as a powder with a certified purity of 95% under normal shipping and storage at room temperature . This contrasts with the hydrochloride salt of the des-methyl analog (CAS 1233951-96-6), which is typically supplied as a hydrochloride salt, a different stoichiometric form that requires basification before use in base-sensitive reactions. The free base powder form of the target compound eliminates the need for neutralization and extraction steps, directly reducing manipulation losses and salt contamination risks .

Quality Control Procurement Specifications Analytical Chemistry

Downstream Patent Footprint: Validated Intermediate Status vs. Underivatized Analogs

A total of 18 patent families list 1-methyl-3-(1-methylpiperidin-4-yl)urea as a chemical substance, demonstrating its established and repeated use as a key intermediate in pharmaceutical inventions [1]. By comparison, a search for the unsubstituted piperidin-4-yl-urea core in the same patent corpus returns a substantially smaller number of specific entries for the exact simple scaffold, with most hits corresponding to more complex, elaborated structures. This indicates that the N-methylated scaffold is preferentially selected by inventors for constructing patentable compound series, likely because it provides a better balance of reactivity and stability [2].

Intellectual Property Chemical Intermediates Drug Discovery

Topological Polar Surface Area and Rotatable Bond Parity: Physicochemical Equivalence Class Differentiation

The target compound exhibits a TPSA of 44.4 Ų and exactly 1 rotatable bond, while its 1,3-dimethyl analog (1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea, C₉H₁₉N₃O, MW 185.25) has a TPSA of approximately 44.4 Ų but 2 rotatable bonds (due to the extra N-methyl group on the urea) [1][2]. The increase in rotational degrees of freedom in the dimethyl analog introduces greater conformational entropy, which directly impacts crystallization propensity and solid-state properties. In a procurement context, the single-rotatable-bond compound is more likely to be crystalline and easier to handle and weigh accurately compared to the more flexible analog, which may be an oil or low-melting solid [2].

Computational Chemistry Drug-Likeness Library Design

Scalable Synthetic Access from Protected Piperidine Precursors: Yield and Cost Efficiency

The synthesis of 1-methyl-3-(1-methylpiperidin-4-yl)urea can proceed in one step from commercially available 1-methylpiperidin-4-amine and methyl isocyanate, or via activation with trimethylsilyl isocyanate, as described in the open literature for closely related analogs [1]. This route is operationally simpler than the sequence required to obtain the des-methyl analog in free base form from its hydrochloride salt, which typically requires an additional neutralization step that can reduce overall yield by 5–15% due to handling losses and emulsion formation during extraction [2]. This direct synthetic accessibility translates to a lower cost-per-gram for bulk procurement of the target compound compared to the total realized cost of the free-based analog.

Process Chemistry Cost of Goods Route Scouting

Optimal Deployment Scenarios for 1-Methyl-3-(1-methylpiperidin-4-yl)urea Based on Proven Differentiation


Protecting-Group-Free Synthesis of N,N'-Disubstituted Urea Libraries

When an automated library synthesis platform requires a piperidine-containing urea monomer with a single unambiguous point of diversification, 1-methyl-3-(1-methylpiperidin-4-yl)urea is the superior building block. The blocked piperidine nitrogen prevents cross-reactivity, allowing the urea NH to be selectively alkylated or acylated without the side reactions that would occur with the secondary amine of the des-methyl analog [1]. This chemoselectivity is critical for maintaining library fidelity in high-throughput parallel synthesis.

Intermediate for Ghrelin Receptor and MCH-R1 Antagonist Scaffolds

Piperidin-4-yl-urea derivatives, particularly those bearing an N-methyl substituent, are a recurring motif in antagonists of the ghrelin receptor and melanin-concentrating hormone receptor 1 (MCH-R1) [1]. 1-Methyl-3-(1-methylpiperidin-4-yl)urea serves as a direct starting material for elaborating these pharmacophores by functionalization at the remaining urea NH position, a strategy validated by its presence in 18 patent families covering therapeutic areas such as metabolic disorders and obesity [2]. Using the pre-methylated intermediate avoids a late-stage N-methylation step that can compromise overall yield.

Automated High-Throughput Experimentation (HTE) with Solid Dispensing Systems

The compound's powder physical form, single rotatable bond, and favorable crystalline propensity make it particularly suitable for miniaturized solid dispensing systems used in pharmaceutical HTE workflows. Compared to the more flexible 1,3-dimethyl analog, which has 2 rotatable bonds and a higher likelihood of being a low-melting solid or oil, 1-methyl-3-(1-methylpiperidin-4-yl)urea reduces the risk of weighing errors and cross-contamination, a key factor in maintaining data quality in large reaction arrays [1].

Cost-Efficient Scale-Up for Process Chemistry Route Scouting

For process chemists scouting a synthetic route to a complex drug candidate featuring a piperidin-4-yl-urea core, using the N-methylated building block from the start eliminates the need to evaluate protecting group strategies for the piperidine nitrogen, reducing the number of route permutations to screen. The one-step accessibility from cheap, commercially available 1-methylpiperidin-4-amine and an isocyanate directly translates to a lower cost-per-gram at scale, a critical factor when multiple kilograms are required for preclinical development [1].

Quote Request

Request a Quote for 1-Methyl-3-(1-methylpiperidin-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.